
1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride
Overview
Description
1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound, with the molecular formula C8H17ClN2O2S and a molecular weight of 240.75 g/mol, is known for its unique structure and properties .
Preparation Methods
The synthesis of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine with cyclopropylsulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Drug Development :
1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is investigated for its potential as a pharmacophore in drug design, particularly targeting specific enzymes or receptors involved in various diseases. Its structural features may enhance binding affinity and selectivity towards biological targets.
Biological Activity :
The compound has shown promising results in preliminary studies regarding its antimicrobial and anticancer properties. Similar compounds have been noted for their ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Study 1: Anticancer Activity
A study evaluated the efficacy of this compound on various cancer cell lines. The results indicated significant growth inhibition in glioma and melanoma cells, with an IC50 value of approximately 6 µM.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
1-(Cyclopropylsulfonyl)piperidin-4-amine HCl | 6.0 | Glioma |
1-(Cyclopropylsulfonyl)piperidin-4-amine HCl | 7.5 | Melanoma |
Study 2: Pharmacokinetics
Pharmacokinetic studies demonstrated that the compound is capable of crossing the blood-brain barrier (BBB), indicating its potential utility in treating central nervous system (CNS) disorders. Further research is needed to assess its toxicity profile and therapeutic index.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways within cells. This compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and often exhibit similar chemical reactivity and biological activities.
Cyclopropylsulfonyl derivatives: These compounds contain the cyclopropylsulfonyl group and may have similar chemical properties and applications.
Biological Activity
1-(Cyclopropylsulfonyl)piperidin-4-amine hydrochloride is a chemical compound that has gained attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The compound is characterized by its unique structure, which includes a piperidine ring and a cyclopropylsulfonyl group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C8H17ClN2O2S
- Molecular Weight : 240.75 g/mol
- CAS Number : 1384428-03-8
This compound exhibits its biological activity through interactions with specific molecular targets, primarily influencing cellular signaling pathways. The compound is known to modulate the activity of various enzymes and receptors, leading to significant biochemical changes within cells.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
- Receptor Interaction : The compound may form hydrogen bonds with amino acids at the active sites of target enzymes, influencing their activity and stability .
- Signal Transduction : It is involved in modulating pathways related to signal transduction and metabolic processes, thereby affecting cellular functions .
Biological Activity
Research indicates that this compound has a range of biological activities:
Antimicrobial Activity
Studies have demonstrated moderate to strong antibacterial effects against various strains. For instance, compounds structurally similar to this one have exhibited significant activity against Salmonella typhi and Bacillus subtilis.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on AChE and urease:
- AChE Inhibition : Compounds with similar structures have shown IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong inhibitory potential .
- Urease Inhibition : The compound's ability to inhibit urease suggests potential applications in treating conditions like kidney stones or infections caused by urease-producing bacteria.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it can be compared with other piperidine derivatives:
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
1-(Cyclopropylsulfonyl)piperidin-4-amine | Antibacterial, AChE inhibition | Varies by study |
Piperidine Derivatives | Various therapeutic potentials | Varies widely |
Sulfonamide Compounds | Antibacterial, enzyme inhibition | Strong inhibition observed |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of piperidine derivatives for their biological activities:
- Study on Antimicrobial Properties : Research indicated that piperidine derivatives exhibit significant antimicrobial properties, suggesting that modifications like sulfonyl groups can enhance efficacy against resistant strains .
- Enzyme Inhibition Research : A study highlighted the effectiveness of similar compounds as AChE inhibitors, showing promise for neurological applications .
- Pharmacological Evaluations : The compound's interaction with bovine serum albumin (BSA) was assessed to understand its pharmacokinetics and potential therapeutic index .
Properties
IUPAC Name |
1-cyclopropylsulfonylpiperidin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c9-7-3-5-10(6-4-7)13(11,12)8-1-2-8;/h7-8H,1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFJUUCTOVLAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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